Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate
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Overview
Description
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate is an ester compound that features a benzoate group bonded to an ethyl group and a dimethylcarbamoyl group. Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Hydroxybenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-[(dimethylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The dimethylcarbamoyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate can be compared with other esters such as ethyl benzoate and methyl benzoate:
Ethyl Benzoate: Similar structure but lacks the dimethylcarbamoyl group, making it less versatile in certain applications.
Methyl Benzoate: Similar ester functionality but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
The presence of the dimethylcarbamoyl group in this compound makes it unique and potentially more useful in specific applications due to its enhanced reactivity and binding properties .
Properties
CAS No. |
918402-93-4 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 3-(dimethylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-5-7-10(8-9)17-12(15)13(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
ABMOJCLKJILZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
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